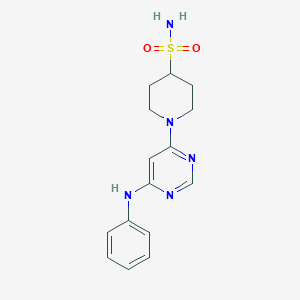
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide, also known as AP4S, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a potential drug candidate for the treatment of various diseases. In
科学的研究の応用
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a drug candidate for the treatment of cancer. Studies have shown that 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this field. Additionally, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been shown to inhibit the activity of the enzyme CDK4, which is involved in the regulation of cell cycle progression. By inhibiting CDK4 activity, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide is able to induce cell cycle arrest and inhibit the growth of cancer cells. Additionally, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has a number of biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of CDK4 and NF-κB, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain genes involved in cancer progression. Additionally, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been shown to have low toxicity in vitro, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide in lab experiments is its ability to selectively inhibit the activity of CDK4 and NF-κB, making it a useful tool for studying the role of these proteins in various cellular processes. Additionally, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has low toxicity in vitro, making it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide in lab experiments is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide. One area of interest is its potential use as a drug candidate for the treatment of cancer. Further studies are needed to determine the efficacy of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide in vivo and to optimize its pharmacokinetic properties. Additionally, 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide may have potential applications in other areas, such as the treatment of inflammatory diseases. Further research is needed to determine the full range of potential applications for this compound. Finally, studies are needed to further elucidate the mechanism of action of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide and to identify other proteins and enzymes that may be targeted by this compound.
合成法
The synthesis of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide involves the reaction of 6-anilinopyrimidine-4-carboxylic acid with piperidine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or dimethylformamide, and the product is obtained through isolation and purification steps.
特性
IUPAC Name |
1-(6-anilinopyrimidin-4-yl)piperidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c16-23(21,22)13-6-8-20(9-7-13)15-10-14(17-11-18-15)19-12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,16,21,22)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFOJPHZNPVSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)

![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)